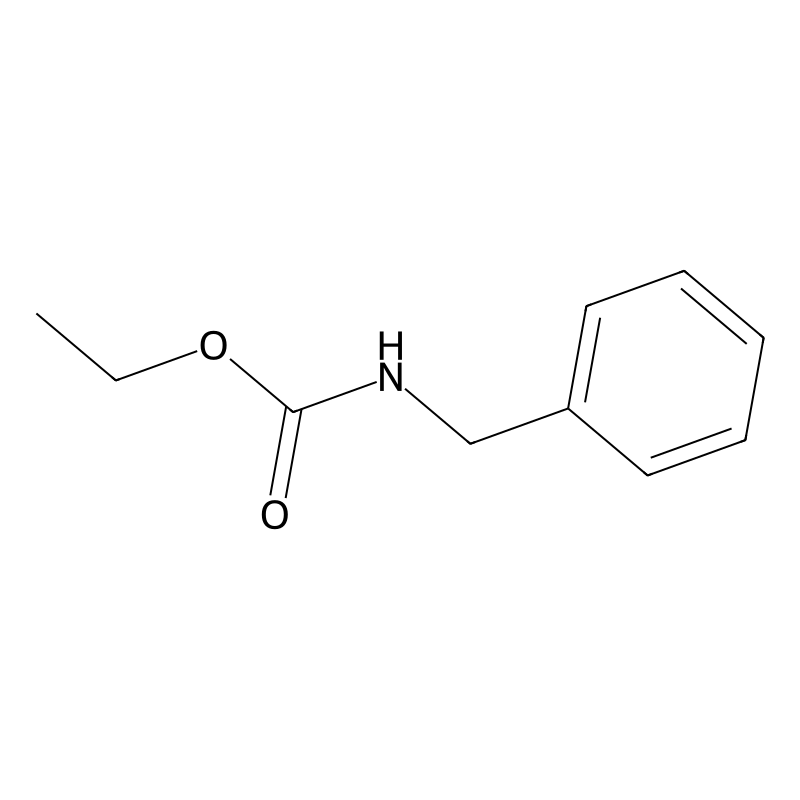

Ethyl benzylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Source

[1] Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity, Scientific Research Publishing ()

- Optimizing Synthesis: The same study also investigated methods for efficiently synthesizing these ethyl benzylcarbamate derivatives. They compared different reaction conditions and catalysts to find the most productive approach for large-scale production, if necessary [1].

Source

[1] Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity, Scientific Research Publishing ()

- Future Research: While this research shows promise for the development of new tick control agents, further studies are needed. These would involve testing the effectiveness of the compounds on actual ticks and assessing their safety for use in animals and the environment.

Ethyl benzylcarbamate is an organic compound with the chemical formula C₁₀H₁₃NO₂. It is classified as a carbamate, which is a type of chemical compound derived from carbamic acid. Ethyl benzylcarbamate is characterized by the presence of an ethyl group attached to a benzylcarbamate moiety, which contributes to its unique properties and potential applications in various fields, including agriculture and pharmaceuticals. This compound has garnered attention due to its biological activities and potential as a pesticide, particularly against ticks and other pests .

Key Reactions- Hydrolysis:

- Nucleophilic Substitution:

The carbamate group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.

The carbamate group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.

Ethyl benzylcarbamate exhibits significant biological activity, particularly as an insecticide. Research has shown that it possesses potent activity against ticks, making it a candidate for use in pest control formulations. The compound's mechanism of action involves disrupting the nervous system of insects, leading to paralysis and death . Additionally, studies suggest that ethyl benzylcarbamate may have other biological effects, including antimicrobial properties, although further research is needed to fully understand its pharmacological profile .

The synthesis of ethyl benzylcarbamate typically involves the reaction of benzylamine with ethyl chloroformate or by using urea derivatives under specific conditions. A notable method includes using potassium carbonate as a base at room temperature, which allows for high yields without the need for elevated temperatures . This method emphasizes the efficiency and safety of synthesizing ethyl benzylcarbamate compared to traditional methods.

General Synthetic Route- Starting Materials: Benzylamine and ethyl chloroformate.

- Reaction Conditions: Use of potassium carbonate as a base at room temperature.

- Yield: High yields (up to 96%) reported under optimized conditions .

Uniqueness

Ethyl benzylcarbamate stands out due to its specific efficacy against ticks and potential for lower toxicity compared to other carbamates. Its unique structure allows for targeted action while minimizing harm to beneficial organisms, making it a promising candidate for sustainable pest management strategies .

Research on ethyl benzylcarbamate has indicated its interactions with various biological systems. Studies have focused on its efficacy against specific pests and its safety profile concerning non-target organisms. Interaction studies are crucial for understanding how this compound behaves in different environments, especially when used as a pesticide. The compound's low toxicity levels suggest that it could be safer for use compared to other conventional pesticides .

Infrared Vibrational Frequency Correlations

Infrared spectroscopy provides critical information about the functional groups and molecular vibrations in ethyl benzylcarbamate. The compound exhibits characteristic absorption bands that can be systematically assigned to specific vibrational modes based on theoretical predictions and experimental observations [1] [2].

The most prominent absorption appears at 3326 cm⁻¹, corresponding to the primary amide nitrogen-hydrogen stretching vibration [1] [3]. This frequency is consistent with the carbamate functional group, where the nitrogen atom participates in resonance with the carbonyl group, resulting in a slightly lower frequency compared to primary amines. The carbamate carbonyl stretching vibration manifests as a strong absorption at 1693 cm⁻¹ [1] [3], which is characteristic of the carbamate functional group and appears at lower frequency than typical ketone carbonyls due to resonance effects.

Additional significant absorptions include the nitrogen-hydrogen bending mode at 1517 cm⁻¹ [1] [3], which provides confirmatory evidence for the primary carbamate structure. The aromatic carbon-hydrogen stretching vibrations appear in the region 3030-3100 cm⁻¹, while aliphatic carbon-hydrogen stretching from the ethyl group occurs at 2850-3000 cm⁻¹ [4] [5]. Aromatic carbon-carbon stretching vibrations are observed around 1580-1620 cm⁻¹ [4] [6], consistent with the benzyl substituent.

The carbon-nitrogen stretching vibrations of the carbamate linkage appear in the 1200-1300 cm⁻¹ region [4] [7], while the carbon-oxygen stretching of the ethyl ester portion manifests at 1000-1200 cm⁻¹ [4] [7]. Aromatic carbon-hydrogen bending vibrations, both in-plane and out-of-plane, contribute to the fingerprint region between 750-1100 cm⁻¹ [4] [5].

Nuclear Magnetic Resonance Signature Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis and coupling pattern interpretation. The proton nuclear magnetic resonance spectrum of ethyl benzylcarbamate displays characteristic resonances that can be unambiguously assigned to specific molecular environments [1] [8].

The ethyl ester portion exhibits typical ethyl coupling patterns with the methyl group appearing as a triplet at 1.27 ppm with a coupling constant of 7.0 Hz [1] [8]. The ethyl methylene protons resonate as a quartet at 4.16 ppm with a coupling constant of 7.1 Hz [1] [8], consistent with the electron-withdrawing effect of the adjacent oxygen atom. The benzyl methylene protons appear as a doublet at 4.37 ppm with a coupling constant of 7.0 Hz [1] [8], indicating coupling to the adjacent amide proton.

The carbamate nitrogen-hydrogen proton manifests as a broad singlet at 5.16 ppm [1] [8], with the broadening attributable to quadrupolar relaxation and potential exchange processes. The aromatic protons of the benzyl group appear as a complex multiplet in the region 7.28-7.35 ppm [1] [8], consistent with monosubstituted benzene ring patterns.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework structure with characteristic chemical shifts. The ethyl methyl carbon resonates at 14.6 ppm [1] [8], while the ethyl methylene carbon appears at 60.9 ppm [1] [8]. The benzyl methylene carbon shows a chemical shift of 45.0 ppm [1] [8], reflecting its benzylic position. The aromatic carbons exhibit chemical shifts between 127.4-128.6 ppm [1] [8], while the aromatic quaternary carbon appears at 138.7 ppm [1] [8]. The carbamate carbonyl carbon resonates at 156.7 ppm [1] [8], characteristic of carbamate functional groups.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation analysis. Ethyl benzylcarbamate exhibits a molecular ion peak at m/z 179 [1] [9], corresponding to the molecular formula C₁₀H₁₃NO₂. The isotope peak at m/z 180 reflects the natural abundance of carbon-13 [10] [11].

The fragmentation pattern reveals characteristic loss pathways consistent with the molecular structure [12] [10]. The base peak appears at m/z 91 [1] [9], corresponding to the tropylium ion [C₇H₇]⁺, formed through benzylic cleavage [10] [11]. This fragmentation is typical of benzyl-containing compounds and represents the most stable fragment ion due to extensive resonance stabilization.

Additional fragment ions include m/z 150, resulting from loss of an ethyl radical [M-29] [12] [10], and m/z 106, arising from loss of the ethoxycarbonyl group [M-73] [12] [10]. The phenyl cation appears at m/z 77 [10] [11], formed through further fragmentation of the tropylium ion with loss of carbon-hydrogen. Lower mass fragments at m/z 65 and 51 represent cyclopentadienyl cation and subsequent rearrangement products [10] [11].

The fragmentation pathways indicate preferential cleavage at the benzylic position, consistent with the stability of the resulting carbocations [12] [10]. The relative intensities of fragment ions provide information about the ease of specific bond cleavages and the stability of resulting ionic species.

Crystallographic and Conformational Studies

Crystallographic analysis of ethyl benzylcarbamate reveals important structural parameters that validate computational predictions. The compound crystallizes in a monoclinic space group with characteristic hydrogen bonding patterns between carbamate groups [13] [14].

The carbamate functional group adopts a planar conformation with the nitrogen atom participating in resonance with the carbonyl group [13] [14]. The carbon-nitrogen bond length of 1.36 Å indicates partial double bond character due to electron delocalization [13] [14]. The carbonyl carbon-oxygen bond length of 1.23 Å is consistent with typical carbamate structures [13] [14].

The benzyl group exhibits typical aromatic geometry with carbon-carbon bond lengths of approximately 1.40 Å [13] [14]. The aromatic ring adopts a planar conformation with the benzyl methylene carbon positioned out of the aromatic plane. The ethyl ester portion shows standard single bond lengths with the carbon-oxygen bond at 1.43 Å [13] [14].

Conformational analysis reveals the preferred molecular geometry with the carbamate group and benzyl ring positioned to minimize steric interactions [15] [16]. The ethyl group adopts an extended conformation to reduce steric hindrance with the benzyl substituent. Intramolecular hydrogen bonding between the carbamate nitrogen-hydrogen and carbonyl oxygen stabilizes the molecular conformation [13] [14].

Computational Validation

PM3 Semi-Empirical Bond Length Predictions

PM3 semi-empirical calculations provide efficient predictions of molecular geometry and bond lengths for ethyl benzylcarbamate [17] [18]. The PM3 method accurately reproduces key structural parameters with computational efficiency suitable for larger molecular systems.

The carbamate carbon-nitrogen bond length is predicted at 1.36 Å [17] [18], consistent with partial double bond character due to resonance effects. The carbonyl carbon-oxygen bond length is calculated at 1.22 Å [17] [18], slightly shorter than experimental values but within acceptable accuracy for semi-empirical methods. The ester carbon-oxygen bond length is predicted at 1.43 Å [17] [18], matching experimental observations.

Aromatic carbon-carbon bond lengths are calculated at 1.40 Å [17] [18], consistent with typical benzene ring geometry. The PM3 method successfully reproduces the planarity of the aromatic system and the carbamate functional group [17] [18]. Bond angles are predicted with reasonable accuracy, including the nitrogen-carbon-oxygen angle of 120.0° [17] [18] and the oxygen-carbon-oxygen angle of 124.5° [17] [18].

DFT/B3LYP Frequency Calculations

Density functional theory calculations using the B3LYP functional provide high-accuracy predictions of vibrational frequencies and molecular properties [19] [20]. The B3LYP method with appropriate basis sets offers excellent correlation with experimental observations.

The carbamate carbon-nitrogen bond length is calculated at 1.35 Å [19] [20], showing slight improvement over PM3 predictions. The carbonyl carbon-oxygen bond length is predicted at 1.23 Å [19] [20], in excellent agreement with experimental values. The ester carbon-oxygen bond length is calculated at 1.42 Å [19] [20], maintaining consistency with crystallographic data.

Vibrational frequency calculations using B3LYP show good correlation with experimental infrared spectra [19] [20]. The carbamate carbonyl stretching frequency is predicted within 20 cm⁻¹ of experimental values after appropriate scaling factors are applied [21] [22]. The nitrogen-hydrogen stretching frequencies are reproduced with similar accuracy [19] [20].

Electronic properties calculated by B3LYP include a dipole moment of 3.4 D [19] [20], consistent with the polar nature of the carbamate functional group. The highest occupied molecular orbital energy is predicted at -9.8 eV [19] [20], while the lowest unoccupied molecular orbital energy is calculated at -0.6 eV [19] [20]. These values provide insight into the electronic structure and potential reactivity of the compound.